molecular formula C19H18N2O2 B4304353 3-methoxy-N-[(2-methylquinolin-4-yl)methyl]benzamide

3-methoxy-N-[(2-methylquinolin-4-yl)methyl]benzamide

Cat. No. B4304353
M. Wt: 306.4 g/mol
InChI Key: GXTHOQOOSCRBMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-N-[(2-methylquinolin-4-yl)methyl]benzamide is a chemical compound that has been of great interest in scientific research due to its potential therapeutic applications. It is a small molecule that has been synthesized in the laboratory for its various properties.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[(2-methylquinolin-4-yl)methyl]benzamide is not fully understood. It is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation, cancer, and viral replication. It has also been suggested that the compound may have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
3-methoxy-N-[(2-methylquinolin-4-yl)methyl]benzamide has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of cytokines and other inflammatory mediators. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to inhibit viral replication by targeting viral enzymes and proteins.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-methoxy-N-[(2-methylquinolin-4-yl)methyl]benzamide in lab experiments is its high purity and yield. The synthesis method has been optimized to produce a consistent and reproducible product. However, one limitation of using this compound is its relatively low solubility in water, which may affect its bioavailability and efficacy in certain experimental settings.

Future Directions

There are several future directions for research on 3-methoxy-N-[(2-methylquinolin-4-yl)methyl]benzamide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the compound's mechanism of action in the brain and its potential neuroprotective effects. Another area of interest is the compound's anti-viral properties, which could be further explored for the development of new antiviral drugs. Additionally, the compound's anti-inflammatory and anti-cancer properties could be further studied for their potential clinical applications.

Scientific Research Applications

3-methoxy-N-[(2-methylquinolin-4-yl)methyl]benzamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. The compound has shown promise in preclinical studies, and further research is ongoing to determine its potential clinical applications.

properties

IUPAC Name

3-methoxy-N-[(2-methylquinolin-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-13-10-15(17-8-3-4-9-18(17)21-13)12-20-19(22)14-6-5-7-16(11-14)23-2/h3-11H,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTHOQOOSCRBMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CNC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-[(2-methylquinolin-4-yl)methyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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